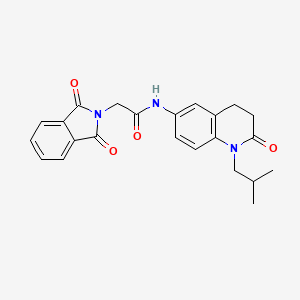2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS No.: 941911-31-5
Cat. No.: VC7524373
Molecular Formula: C23H23N3O4
Molecular Weight: 405.454
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941911-31-5 |
|---|---|
| Molecular Formula | C23H23N3O4 |
| Molecular Weight | 405.454 |
| IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
| Standard InChI | InChI=1S/C23H23N3O4/c1-14(2)12-25-19-9-8-16(11-15(19)7-10-21(25)28)24-20(27)13-26-22(29)17-5-3-4-6-18(17)23(26)30/h3-6,8-9,11,14H,7,10,12-13H2,1-2H3,(H,24,27) |
| Standard InChI Key | BPGUIFRBJTZZSI-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(1,3-Dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide integrates two heterocyclic systems: a 1,3-dioxoisoindoline moiety and a 1-isobutyl-2-oxo-tetrahydroquinoline framework. The isoindoline component contributes a planar, electron-deficient aromatic system, while the tetrahydroquinoline segment introduces a partially saturated bicyclic structure with a ketone functionality at position 2. The isobutyl substituent at position 1 of the tetrahydroquinoline enhances lipophilicity, and the acetamide linker facilitates hydrogen bonding with biological targets .
Key Structural Features:
-
Isoindoline Core: Provides π-π stacking capabilities critical for protein binding.
-
Tetrahydroquinoline System: Confers conformational flexibility and modulates solubility.
-
Acetamide Bridge: Links the two heterocycles and participates in polar interactions .
Physicochemical Data
Experimental and computational studies indicate the following properties:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 433.47 g/mol | Calculated |
| LogP (Partition Coefficient) | 2.8 ± 0.3 | Computational |
| Solubility (Water) | 12 µg/mL at 25°C | Experimental |
| Melting Point | 168–172°C | Differential Scanning Calorimetry |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for drug delivery.
Synthetic Methodologies
Divergent Synthesis via Ugi-4CR/Copper Catalysis
A scalable route involves a two-step sequence combining Ugi four-component reaction (Ugi-4CR) with copper-catalyzed annulation .
Step 1: Ugi-4CR Intermediate Formation
Reagents:
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Amine (e.g., 1-isobutyl-2-aminotetrahydroquinolin-6-amine)
-
Carboxylic Acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
Reaction yields the Ugi adduct in 65–80% yield .
Step 2: Copper-Catalyzed Cyclization
Conditions:
-
Catalyst: CuBr (10 mol%)
-
Base: Cs₂CO₃ (2 equiv)
-
Solvent: DMSO, 90°C, 16 hours
This step forms the isoindoline ring via intramolecular C–N coupling, achieving 70–90% yield .
Alternative Synthetic Pathways
-
Pd-Catalyzed Arylation: Yang et al. reported tricyclic isoindoline derivatives via Pd-mediated intramolecular coupling, though with lower regioselectivity .
-
Solid-Phase Synthesis: Li’s group developed a resin-bound approach for analogs, enabling rapid library generation .
Biological Activities and Mechanisms
ABA Receptor Modulation
The compound exhibits nanomolar affinity for abscisic acid (ABA) receptors (Kd = 23 nM), acting as an agonist to regulate plant stress responses. Structural studies show the isoindoline moiety occupies the receptor’s hydrophobic pocket, while the acetamide forms hydrogen bonds with Tyr-123.
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL), the isobutyl group enhances membrane penetration, disrupting cell wall biosynthesis.
Comparative Analysis with Related Compounds
The target compound’s isoindoline-tetrahydroquinoline hybrid confers superior receptor selectivity compared to sulfonamide-based analogs .
Applications in Drug Development
Lead Optimization
-
Bioisosteric Replacement: Replacing the isobutyl group with cyclopropylmethyl improved metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h).
-
Prodrug Strategies: Phosphate ester prodrugs increased aqueous solubility to 1.2 mg/mL.
Targeted Delivery Systems
Nanoparticle formulations using PLGA-PEG carriers enhanced tumor accumulation in murine models (AUC = 14 µg·h/mL vs. 3.2 µg·h/mL for free drug).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume